molecular formula C16H20N2O8S B2551253 Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate CAS No. 860785-48-4

Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate

Cat. No.: B2551253
CAS No.: 860785-48-4
M. Wt: 400.4
InChI Key: OIBQIPRBFBRZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate, also known as DNP-malonate, is a compound with a wide range of applications in both scientific research and laboratory experiments. It is a versatile compound that has been used in a variety of fields, from drug discovery to biochemistry and physiology. DNP-malonate is a nitro-containing malonate ester that has been used in a variety of applications due to its unique properties.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Research on compounds structurally related to Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate focuses on the synthesis and detailed molecular structure analysis. For instance, the synthesis of dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate and its structural elucidation through NMR, X-ray diffraction, and ab initio calculations showcase the chemical's complexity and potential for further modification (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Intermediate Compounds in Synthesis Processes

Another significant application area is the role of related dimethyl malonate compounds as intermediates in synthetic processes. For example, the structures of three intermediates in the synthesis of chrysanthemic acid demonstrate the utility of such compounds in complex synthetic pathways, highlighting their importance in producing agriculturally and pharmaceutically relevant molecules (Baudoux et al., 1998).

Development of Novel Therapeutic Agents

Research also delves into the development of novel therapeutic agents, such as the synthesis and characterization of a boronated metallophthalocyanine for Boron Neutron Capture Therapy (BNCT) of cancer. This application demonstrates the potential of using structurally similar dimethyl malonate compounds in creating new treatments for challenging diseases (Kahl & Li, 1996).

Material Science and Stabilization Studies

In material science, the effect of malonyl malonanilide dimers on the thermal stability of nitrocellulose showcases how derivatives of dimethyl malonate can be used to stabilize explosives, indicating their broad applicability beyond pharmaceuticals and organic synthesis (Hassan, 2001).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Future Directions

The future directions of research involving Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate would depend on the results of current studies using this compound. As it is used for research purposes , it could potentially be involved in a wide range of scientific investigations.

Properties

IUPAC Name

dimethyl 2-(2-nitro-4-piperidin-1-ylsulfonylphenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8S/c1-25-15(19)14(16(20)26-2)12-7-6-11(10-13(12)18(21)22)27(23,24)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBQIPRBFBRZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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